molecular formula C18H14F6N8S B3036163 7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 339009-60-8

7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B3036163
CAS RN: 339009-60-8
M. Wt: 488.4 g/mol
InChI Key: GITRHAFSFZFAQO-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, often involving multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the IR absorption spectra can indicate the presence of certain functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is a part of a diverse group of heterocyclic compounds, which are noted for their applications in synthesis and structural analysis. For instance, it relates closely to compounds involved in efficient synthesis pathways, such as the creation of novel derivatives through reactions involving thiosemicarbazide derivatives, naphthyridine, and substituted phenyl isothiocyanates. These processes lead to the formation of complex structures with potential applications in medicinal chemistry and materials science (Venkateshwarlu, Chaitanya, & Dubey, 2012).

Coordination Chemistry and Molecular Interactions

The compound is structurally related to naphthyridine derivatives, which have been utilized in the study of coordination chemistry, particularly in synthesizing metal complexes. These metal complexes have been characterized extensively using techniques like X-ray diffraction, MS, NMR, and elemental analysis, revealing fascinating molecular geometries and interactions. This is indicative of the compound's potential applications in the development of new materials with specific magnetic, optical, or structural properties (Gan et al., 2011).

Pharmaceutical Applications

Related compounds have been used in the synthesis of pharmaceutical derivatives, displaying promising activities such as antiproliferative and antilipolytic effects. These activities are particularly relevant in the context of diseases like cancer and obesity, where the modulation of cellular growth and lipid metabolism is crucial. Such research underlines the potential of the compound for the development of novel therapeutic agents (Shkoor et al., 2021).

Material Sciences and Supramolecular Chemistry

Compounds within the same class have been investigated for their role in the formation of coordination polymers and their structural characterization. These studies highlight the compound's potential relevance in the field of material sciences, particularly in the design and synthesis of new materials with specific functionalities based on supramolecular interactions and coordination chemistry (Yang et al., 2013).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound and its intended use .

Future Directions

The future of 1,2,4-triazole derivatives in medicinal chemistry is promising, with ongoing research into their potential applications in the treatment of various diseases .

properties

IUPAC Name

7-[[4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N8S/c1-16(2,32-8-25-7-26-32)14-29-30-15(31(14)3)33-12-5-4-9-10(17(19,20)21)6-11(18(22,23)24)27-13(9)28-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITRHAFSFZFAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(N1C)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103167
Record name 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339009-60-8
Record name 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[[4-Methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl]thio]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Reactant of Route 3
Reactant of Route 3
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Reactant of Route 4
Reactant of Route 4
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Reactant of Route 5
Reactant of Route 5
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Reactant of Route 6
7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

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